(R)-7-Bromochroman-4-amine hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

Replace racemic or wrong-isomer intermediates that compromise stereochemical fidelity. (R)-7-Bromochroman-4-amine HCl (CAS 1810074-70-4) is an enantiopure (>95%) chiral chroman-4-amine with defined R-configuration. - **Synthetic handle:** 7-Bromo substituent enables Suzuki, Buchwald-Hartwig, or Sonogashira cross-couplings for SAR libraries. - **Application:** Key building block for Bradykinin B1 receptor antagonists; eliminates racemate confounding in neuropharmacology assays. - **Supply advantage:** HCl salt ensures stability and direct use in amine coupling without neutralization steps.

Molecular Formula C9H11BrClNO
Molecular Weight 264.55
CAS No. 1810074-70-4
Cat. No. B3019082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-7-Bromochroman-4-amine hydrochloride
CAS1810074-70-4
Molecular FormulaC9H11BrClNO
Molecular Weight264.55
Structural Identifiers
SMILESC1COC2=C(C1N)C=CC(=C2)Br.Cl
InChIInChI=1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1
InChIKeyBVJCAWWHYBICLV-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-7-Bromochroman-4-amine Hydrochloride – Chiral Building Block


(R)-7-Bromochroman-4-amine hydrochloride (CAS 1810074-70-4) is an enantiopure chiral amine derivative of the chroman scaffold, classified as a substituted 2H-1-benzopyran-4-amine hydrochloride salt [1]. The compound features a bromine atom at the 7-position of the chroman ring and an amine group at the 4-position, with the R-configuration conferring defined three-dimensional chirality . Chiral chroman-4-amines serve as privileged scaffolds in medicinal chemistry and are recognized as key intermediates in the synthesis of human Bradykinin B1 receptor antagonists and other pharmacologically active compounds [2].

Chiral building block for enantioselective synthesis
7-Bromo substitution enables cross-coupling diversification
Hydrochloride salt supports stable handling and storage

(R)-7-Bromochroman-4-amine Hydrochloride – Substitution Risks


Substitution of (R)-7-Bromochroman-4-amine hydrochloride with racemic mixtures, alternative positional bromo-isomers, or the free base form introduces critical risks to downstream stereochemical fidelity and synthetic reproducibility . In chiral chroman-4-amine systems, the R-enantiomer exhibits stereoselective interactions that are not replicated by the S-enantiomer or racemic mixtures, with comparative studies on structurally analogous chroman-4-amine enantiomers demonstrating distinct differences in biological activity profiles . The 7-bromo substitution pattern provides a specific synthetic handle for cross-coupling and nucleophilic substitution reactions that is absent in other positional isomers (e.g., 6-bromo or 8-bromo chromans), while the hydrochloride salt form confers enhanced stability and handling reproducibility compared to the free amine .

Racemic mixture vs. single R-enantiomer
Stereochemical outcomes may shift; enantiomeric control not guaranteed with racemic starting material. Reported enantiomer-specific interactions may not replicate.
Alternative positional isomers (6- or 8-bromo)
Regiochemical reactivity differs; cross-coupling conditions and SAR alignment may require re-optimization. Synthetic handle vectors are not interchangeable.
Free base instead of hydrochloride salt
Handling stability and moisture sensitivity may compromise reproducibility. Salt form provides reported operational convenience not afforded by the free amine.

(R)-7-Bromochroman-4-amine Hydrochloride – Key Evidence


Enantiomeric Purity vs Racemate

Procurement of (R)-7-Bromochroman-4-amine hydrochloride with defined enantiomeric purity ensures consistent stereochemical outcomes in asymmetric synthesis. Commercial specifications indicate minimum chemical purity of 95% with enantiomeric excess (ee) control as an isolated R-enantiomer hydrochloride salt, contrasting with racemic 7-bromochroman-4-amine (CAS 1016804-06-0, free base) or its hydrochloride racemate (CAS 2307737-83-1) which contain equimolar R/S mixtures . The catalytic asymmetric synthesis of chiral chroman-4-amines from Mannich products proceeds without loss of enantioselectivity (ee retention reported), enabling defined stereochemical integrity that racemic starting materials cannot provide [1].

Enantiomeric purity
Head-to-head
R-enantiomer HCl salt; min 95% purity, ee control as single enantiomer vs. racemic mixture (50:50 R/S)
Defined R-configuration eliminates racemic variability, supporting reproducible stereochemical outcomes.
ee retention reported in asymmetric Mannich synthesis; salt form aids handling.
Chiral resolution Enantiomeric purity Asymmetric synthesis

Positional Isomer Differentiation: 7-Bromo vs 6- and 8-Bromo

The 7-bromo substitution pattern on the chroman ring provides a distinct synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions that differ in reactivity and steric accessibility from 6-bromo and 8-bromo positional isomers . Bromochroman positional isomers exhibit varying electronic and steric properties; for example, 6-bromochroman (CAS 3875-78-3) and 8-bromochroman (CAS 3722-78-9) present different regiochemical vectors for derivatization, while the 7-position substitution in chroman scaffolds is a recurring motif in structure-activity relationship studies for ERα-selective ligands and other pharmacologically relevant series [1]. The specific 7-bromo substitution enables predictable synthetic transformations that alternative isomers cannot replicate without divergent optimization .

Positional isomer
Class-level
7-bromo vs. 6-bromo (CAS 3875-78-3) and 8-bromo (3722-78-9) chromans; distinct steric and electronic profiles for cross-coupling.
7-Bromo aligns with established SAR vectors; alternative isomers may require divergent reaction optimization.
Comparative reactivity derived from synthetic methodology literature; class-level inference.
Cross-coupling Nucleophilic substitution Structure-activity relationship

Hydrochloride Salt Stability vs Free Base

(R)-7-Bromochroman-4-amine hydrochloride (MW 264.55 g/mol, C9H11BrClNO) is supplied as a stable hydrochloride salt, whereas the corresponding free base 7-bromochroman-4-amine (MW 228.09 g/mol, C9H10BrNO) exhibits greater sensitivity to atmospheric moisture and carbon dioxide due to its free amine functionality [1]. Storage specifications for the hydrochloride salt indicate sealed, dry conditions at room temperature, providing operational convenience not afforded by the more hygroscopic and oxidation-prone free amine . The hydrochloride salt form also simplifies stoichiometric calculations in amine coupling and nucleophilic substitution reactions by eliminating the need for in situ protonation adjustments .

Salt form stability
Reported
HCl salt (MW 264.55) shows ambient stability in sealed dry conditions; free base (MW 228.09) is more hygroscopic and oxidation-prone.
Reduced batch-to-batch variability and simplified storage logistics compared to free amine.
Handling specifications from multiple vendor sheets.
Salt form stability Amine handling Storage conditions

Bradykinin B1 Antagonist Intermediate Validation

Chiral chroman-4-amines, including the 7-bromo substituted series, have been validated as key intermediates in the synthesis of human Bradykinin B1 receptor antagonists [1]. The catalytic asymmetric decarboxylative Mannich reaction enables access to chiral chroman-4-amines with retained enantioselectivity, demonstrating the scaffold's compatibility with complex target-directed synthesis pathways [2]. While direct pharmacological data for the specific 7-bromo derivative are not available in published primary literature, the chroman-4-amine scaffold class has established relevance in drug discovery programs targeting inflammatory pain and cardiovascular indications . The bromine substituent at C7 provides a vector for further diversification via cross-coupling to access focused compound libraries for SAR exploration.

Scaffold validation
Class-level
Chiral chroman-4-amines reported as intermediates for Bradykinin B1 antagonists; 7-bromo enables diversification via cross-coupling.
Supports synthetic utility in medicinal chemistry library design; direct pharmacological data for this derivative not published.
Scaffold relevance from drug discovery literature; requires target-specific validation.
Bradykinin B1 antagonist Chiral amine intermediate Medicinal chemistry

(R)-7-Bromochroman-4-amine Hydrochloride – Application Scenarios


Chiral Resolution and Enantioselective Synthesis

Use (R)-7-Bromochroman-4-amine hydrochloride as a defined enantiopure starting material for developing and validating chiral chromatographic separation methods or asymmetric synthetic routes, where the known R-configuration serves as an authentic standard for retention time calibration and ee determination [1]. The 95% minimum purity specification with defined enantiomeric composition provides a consistent baseline for method development that racemic mixtures cannot offer .

Cross-Coupling Library Synthesis

Employ the 7-bromo substituent as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to generate focused libraries of 7-substituted chiral chroman-4-amine derivatives for structure-activity relationship (SAR) exploration [1]. The defined R-configuration ensures that stereochemical integrity is maintained throughout the derivatization sequence, enabling direct correlation of C4 stereochemistry with biological activity in downstream assays .

Bradykinin B1 Antagonist Synthesis

Utilize (R)-7-Bromochroman-4-amine hydrochloride as a chiral building block in the synthesis pathway toward Bradykinin B1 receptor antagonists, leveraging the validated chroman-4-amine scaffold and the synthetic versatility conferred by the 7-bromo substitution [1]. The hydrochloride salt form facilitates direct use in amine coupling steps without additional neutralization or protection-deprotection sequences required for the free base .

Stereochemical SAR Tool Compound

Prepare enantiomerically pure tool compounds for stereochemical SAR investigations in neuropharmacology or inflammation targets, where comparative studies between R- and S-enantiomers of chroman-4-amine derivatives have demonstrated distinct activity profiles [1]. The defined R-configuration of this compound eliminates the confounding variable of racemic mixtures in target engagement studies .

Application
Selection Property
Validation Focus
Chiral resolution method development
Defined R-enantiomer identity
Enantiomeric excess verification
Cross-coupling library synthesis
7-Bromo synthetic handle
Regiochemical consistency review
Bradykinin B1 antagonist intermediate
Chiral chroman-4-amine scaffold
Scaffold compatibility and coupling efficiency
Stereochemical SAR studies
Single-enantiomer control
Enantiomer-specific activity comparison

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21 linked technical documents
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